molecular formula C17H22N4O5S B2598774 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034227-12-6

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2598774
CAS No.: 2034227-12-6
M. Wt: 394.45
InChI Key: IEXBEUZKIGZSAS-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic small molecule of interest in medicinal chemistry and agrochemical research. This compound features a benzamide core integrated with both a dimethylsulfamoyl moiety and a 1,2,4-oxadiazole ring, a scaffold known for its diverse biological activities . Structural analogs of this compound, particularly those containing the 1,2,4-oxadiazole heterocycle, have demonstrated significant fungicidal and insecticidal properties in bioassays . Furthermore, benzenesulfonamide derivatives linked to 1,3,4-oxadiazole rings have been investigated as selective inhibitors of carbonic anhydrase II, indicating potential applications in physiological research, such as in the study of glaucoma . The presence of the amide group is significant, as it can facilitate hydrogen bonding with target enzymes, which may influence the compound's mechanism of action and bioavailability . Researchers may find this compound valuable as a lead structure for developing new active agents or as a tool compound for studying biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-21(2)27(23,24)14-5-3-13(4-6-14)17(22)18-11-15-19-16(20-26-15)12-7-9-25-10-8-12/h3-6,12H,7-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXBEUZKIGZSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is typically formed through the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring and the sulfamoyl group.

    Reduction: Reduction reactions can target the oxadiazole ring and the benzamide core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylsulfamoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The oxan-4-yl substituent on the oxadiazole may confer better metabolic stability than phenyl or methyl groups due to its semi-rigid cyclic ether structure .

Hypothetical Pharmacological and Physicochemical Properties

  • Solubility: The dimethylsulfamoyl group may improve aqueous solubility compared to non-polar substituents (e.g., phenyl in ) .
  • Metabolic Stability : The oxadiazole ring and tetrahydropyran substituent could reduce oxidative metabolism relative to thiazolidinedione or isoxazole derivatives .

Biological Activity

4-(Dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dimethylsulfamoyl group : Known for its role in enhancing solubility and bioavailability.
  • Oxadiazole moiety : Associated with various biological activities including antibacterial and antifungal properties.
  • Benzamide core : Provides a stable framework for the compound's activity.

Molecular Formula : C₁₉H₂₄N₂O₄S₂
Molecular Weight : 408.5 g/mol

Synthesis

The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the dimethylsulfamoyl group via sulfonation.
  • Coupling with the benzamide framework using nucleophilic substitution techniques.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antibacterial properties. The incorporation of the dimethylsulfamoyl group further enhances this activity by improving the compound's interaction with microbial targets.

Anticancer Properties

Preliminary investigations suggest potential anticancer effects, particularly against specific cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In vitro tests on various bacterial strains (e.g., E. coli, Staphylococcus aureus) showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating moderate to high activity.
  • Cytotoxicity Assays : Evaluations using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values between 10 to 50 µM, suggesting significant cytotoxic effects.

Data Tables

Biological Activity Tested Concentration (µg/mL) Observed Effect
Antibacterial Activity8 - 32Moderate to High
Cytotoxicity (HeLa)10 - 50Significant
Cytotoxicity (MCF-7)10 - 50Significant

The proposed mechanisms by which 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its effects include:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

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